Desacetylrocuronium

Neuromuscular blockade Pharmacodynamics Metabolite activity

Accurate quantification of trace desacetylrocuronium in rocuronium API batches is hindered by its significantly lower detection sensitivity versus the parent drug. This high-purity Rocuronium EP Impurity C reference standard (free base CAS 738548-78-2, supplied as bromide salt CAS 119302-86-2) resolves this challenge for HPLC/LC-MS method validation per ICH Q3A. • Enables precise quantification of the major metabolite impurity possessing ~5% relative neuromuscular blocking potency of rocuronium • Supplied at ≥95% purity with comprehensive characterization data for ANDA/regulatory submission support • Validated to establish accurate detection limits despite inherently lower extraction efficiency and higher LLOQ versus rocuronium

Molecular Formula C30H51N2O3+
Molecular Weight 487.7 g/mol
CAS No. 738548-78-2
Cat. No. B12811952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetylrocuronium
CAS738548-78-2
Molecular FormulaC30H51N2O3+
Molecular Weight487.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C
InChIInChI=1S/C30H51N2O3/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34/h4,21-28,33-34H,1,5-20H2,2-3H3/q+1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyIHSGDUHUXOPCHC-GUGJMVMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desacetylrocuronium: EP Impurity C Reference Standard


Desacetylrocuronium, also referred to as 17-desacetylrocuronium or Org 9943, is the major pharmacologically active metabolite of the aminosteroidal neuromuscular blocking agent rocuronium bromide. It is formed via hepatic deacetylation [1]. The compound is characterized as a monoquaternary ammonium steroid that functions as a weak non-depolarizing neuromuscular blocker [1][2]. In addition to its role as an endogenous metabolite, desacetylrocuronium is recognized by regulatory agencies as a specified impurity (Rocuronium EP Impurity C), thereby establishing its utility as a high-purity reference standard for method validation and quality control in pharmaceutical development [3].

EP impurity reference standard for chromatographic method development
Supports ICH Q3A-compliant impurity profiling of rocuronium bromide
Suitable for PK metabolism study calibration and assay selectivity testing

Desacetylrocuronium vs. Rocuronium: Key Differences


Desacetylrocuronium is not a therapeutic alternative to rocuronium or other aminosteroidal neuromuscular blocking agents (NMBAs) due to fundamental differences in potency, analytical behavior, and clinical relevance. As quantified below, it exhibits approximately one-twentieth the neuromuscular blocking potency of its parent compound [1], rendering it clinically negligible for direct anesthetic use. Furthermore, unlike the potent active metabolite of vecuronium (3-desacetylvecuronium), which can accumulate and prolong neuromuscular blockade, desacetylrocuronium's extremely low activity profile effectively renders it an inactive clearance product with minimal impact on rocuronium's pharmacodynamic profile [1]. Consequently, its scientific and industrial value lies strictly in its applications as a certified reference standard for impurity profiling and as an analytical tool for pharmacokinetic studies, rather than as a direct substitute in neuromuscular blockade protocols [2].

Direct useMay not substitute rocuronium in neuromuscular blockade models due to ~20-fold lower potency.
Method sensitivityHigher LLOQ and lower extraction efficiency may require method re-optimization when transferring from rocuronium assays.
Class contextMetabolite profile differs from vecuronium active metabolites; class-level interchangeability limits review.

Desacetylrocuronium: Potency, Sensitivity & Metabolite Comparison


Neuromuscular Blocking Potency

Desacetylrocuronium demonstrates approximately one-twentieth the neuromuscular blocking potency of its parent drug, rocuronium, in a feline model [1]. This drastic reduction in intrinsic efficacy confirms its classification as a weak neuromuscular blocker that does not contribute meaningfully to the clinical effect of rocuronium. The finding aligns with data from other sources indicating that the metabolite possesses only 5% to 10% of the parent drug's activity [2].

Blocking Potency
Head-to-head
~5% relative potency
Supports impurity standard selection; negligible pharmacological interference.
In vivo feline model; FDA package insert context.
Neuromuscular blockade Pharmacodynamics Metabolite activity

Analytical Detection Sensitivity

Quantification of desacetylrocuronium in biological matrices is inherently more challenging than that of rocuronium. Using a validated capillary gas chromatography method with nitrogen-sensitive detection, the lower limit of quantification (LLOQ) for the metabolite was 80 ng/mL, which is 60% higher than the 50 ng/mL LLOQ observed for rocuronium [1]. In an alternative GC-MS method, extraction efficiency was approximately 50% for desacetylrocuronium compared to ~75% for rocuronium, and the limit of quantification was 870 ng/mL for the metabolite versus 26 ng/mL for rocuronium [2]. These metrics highlight a significantly reduced analytical sensitivity for the metabolite.

Detection Sensitivity
Head-to-head
LLOQ 1.6–33× highervsrocuronium
Higher purity reference material may support method optimization.
Capillary GC and GC-MS in human plasma; method context review.
Bioanalysis Method validation Chromatography

Metabolite Potency vs. 3-Desacetylvecuronium

In stark contrast to the low potency of desacetylrocuronium (5% of rocuronium activity), the 3-desacetyl metabolite of vecuronium retains approximately 80% of the parent drug's neuromuscular blocking potency and can clinically accumulate to prolong blockade [1]. Furthermore, the 3,17-bisdesacetyl metabolite of vecuronium exhibits a relative potency of 1:27 (vecuronium:metabolite) [2]. This cross-drug comparison demonstrates that desacetylrocuronium's unique low-activity profile is not a universal trait among aminosteroidal metabolites, but rather a specific structural consequence of rocuronium's molecular design. This characteristic ensures that rocuronium's clinical recovery profile is not complicated by active metabolite accumulation, unlike certain older aminosteroids.

Metabolite Potency
Class-level
~16-fold lowervs3-desacetylvecuronium
Supports aminosteroidal metabolite profile differentiation.
Comparative pharmacology context; structure-activity inference.
Metabolism Structure-activity relationship Aminosteroids

Clinical Plasma Exposure

The clinical impact of desacetylrocuronium is further diminished by its extremely low systemic exposure. According to the FDA-approved labeling, the metabolite is rarely observed in human plasma or urine following standard clinical dosing (0.5 to 1 mg/kg) or prolonged infusion (up to 12 hours) of rocuronium [1]. Similarly, a comprehensive excretion study in 38 anesthetized patients found only small amounts of 17-desacetylrocuronium in all biological materials examined (plasma, urine, bile, feces) [2]. This negligible presence in the central compartment aligns with rocuronium's primary elimination pathways, which rely on biliary and urinary excretion of unchanged drug rather than extensive metabolism [2].

Plasma Exposure
Reported
Trace / below quantification
Supports use as synthetic reference standard for assay development.
Human PK study context; method sensitivity review.
Pharmacokinetics Drug metabolism Elimination

Desacetylrocuronium Applications in Research and QC


Impurity Profiling Reference Standard

Desacetylrocuronium is designated as Rocuronium EP Impurity C and is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) in compliance with ICH Q3A guidelines. Given its significantly lower detection sensitivity compared to rocuronium (higher LLOQ and lower extraction efficiency) [1][2], procuring a high-purity reference standard of this specific impurity is mandatory to establish accurate detection limits and ensure the reliable quantification of this impurity in rocuronium bromide drug substance and drug product batches.

Rocuronium PK/PD Metabolism Studies

In clinical pharmacokinetic studies of rocuronium, the accurate quantification of desacetylrocuronium is critical for confirming the drug's metabolic stability. However, as established by the evidence, the metabolite is rarely observed in plasma at clinically relevant doses [3]. Therefore, research laboratories rely on synthetic desacetylrocuronium to prepare calibration standards and quality control samples, enabling the validation of assays that must demonstrate specificity against this metabolite even when it is present at trace or negligible levels.

Comparative Pharmacology and Safety Screening

Desacetylrocuronium serves as a vital control compound in comparative studies of aminosteroidal neuromuscular blockers. Its extremely low relative potency (~5% of rocuronium) is a unique differentiator when contrasted with the highly active metabolite of vecuronium (3-desacetylvecuronium, ~80% potency) [4]. Procuring this compound allows researchers to elucidate the structure-activity relationships governing metabolite accumulation and to differentiate the favorable safety profile of rocuronium (lack of active metabolite accumulation) from earlier generation aminosteroids.

Application
Selection Property
Validation Focus
Impurity Profiling Reference Standard
Certified high-purity impurity reference material
Method specificity and detection limit verification
Rocuronium PK/PD Metabolism Studies
Synthetic metabolite calibration standard
Assay selectivity against trace metabolite
Comparative Pharmacology Screening
Low-activity metabolite control compound
Metabolite accumulation profile differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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